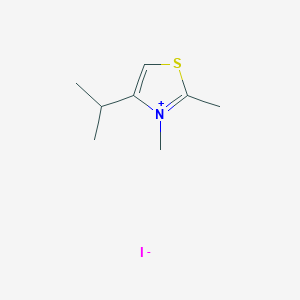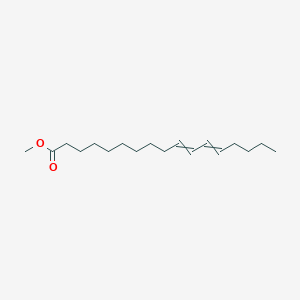
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene (N=N) linkage between two aromatic rings. This particular compound features a bromine atom on one phenyl ring and a nitro group on the other, making it a substituted azobenzene. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, which makes them useful in various applications such as molecular switches and optical data storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are first converted to diazonium salts by treating them with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a brominated phenyl derivative, under basic conditions to form the azobenzene linkage.
Industrial Production Methods: Industrial production of azobenzenes, including this compound, often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, sodium alkoxide, or amines in polar solvents.
Major Products:
Reduction: (E)-1-(2-Aminophenyl)-2-(4-nitrophenyl)diazene.
Substitution: (E)-1-(2-Substituted phenyl)-2-(4-nitrophenyl)diazene, where the substituent depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic compound in studies of light-induced molecular switches and optical data storage.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for its potential in photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.
Industry: Utilized in the development of advanced materials with tunable optical properties for use in sensors and display technologies.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans (E) and cis (Z) forms. This isomerization can alter the compound’s physical and chemical properties, such as its color and reactivity. The molecular targets and pathways involved in its biological applications are still under investigation, but the compound’s ability to change conformation upon light exposure is key to its function.
Vergleich Mit ähnlichen Verbindungen
Azobenzene: The parent compound of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene, lacking the bromine and nitro substituents.
Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene or (E)-1-(2-Bromophenyl)-2-(4-methylphenyl)diazene.
Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents, which impart distinct electronic and steric effects. These substituents can influence the compound’s reactivity, stability, and photochromic behavior, making it a valuable compound for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
62820-77-3 |
|---|---|
Molekularformel |
C12H8BrN3O2 |
Molekulargewicht |
306.11 g/mol |
IUPAC-Name |
(2-bromophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
InChI-Schlüssel |
SXDMTBZTGXXRNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


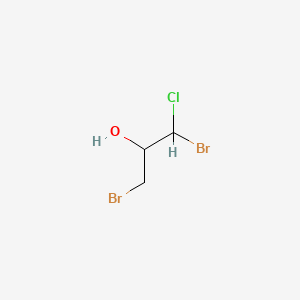
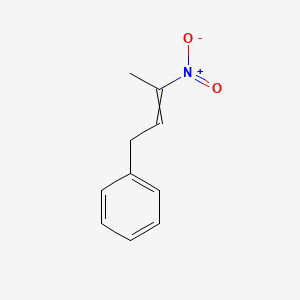
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
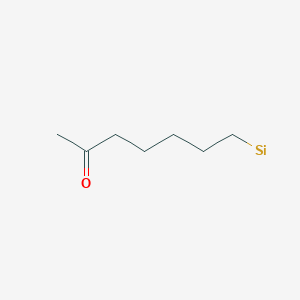

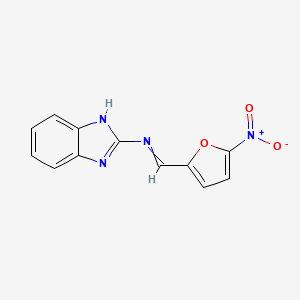

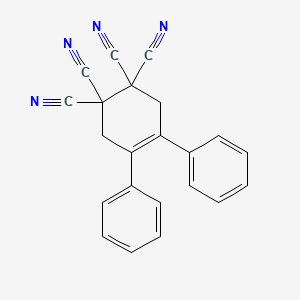
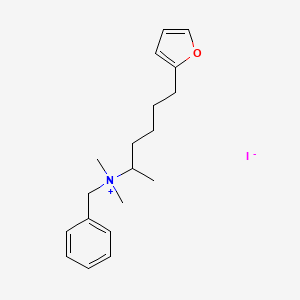
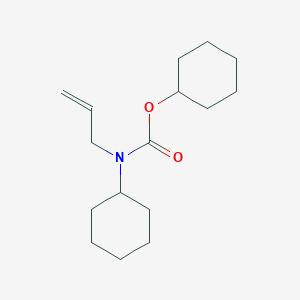
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
